molecular formula C22H24N4O2 B2871115 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 2034247-46-4

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2871115
CAS No.: 2034247-46-4
M. Wt: 376.46
InChI Key: SQFLIHHMIHQORN-UHFFFAOYSA-N
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Description

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic compound featuring an intricate structure that incorporates a phenoxymethyl group, a 1H-1,2,3-triazole ring, an azetidine ring, and a phenylbutanone moiety. This compound belongs to the class of molecules that are studied for their potential pharmacological and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : The synthesis often begins with the formation of the 1H-1,2,3-triazole ring through a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

  • Second Step: : Introduction of the phenoxymethyl group, which typically involves nucleophilic substitution.

  • Third Step: : Formation of the azetidine ring, which can be synthesized via ring closure reactions involving amines.

  • Final Step: : Coupling of the azetidine derivative with 2-phenylbutan-1-one through various organic reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production often requires optimized conditions for scalability, including controlled temperatures, pressure, catalysts, and solvent systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: : Undergoes reduction to form corresponding alcohols or reduced triazole derivatives.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution, particularly at reactive sites like the phenoxymethyl group or triazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

Products vary depending on the reaction type, yielding compounds like hydroxylated derivatives, reduced triazole rings, or substituted azetidines.

Scientific Research Applications

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has diverse applications in scientific research:

  • Chemistry: : Studied for its unique structural properties and reactivity.

  • Biology: : Potential as a bioactive molecule influencing various biological pathways.

  • Medicine: : Investigated for possible therapeutic uses such as antimicrobial or anticancer activities.

  • Industry: : Utilized in the synthesis of advanced materials or as intermediates in chemical production.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one

  • 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one

Highlighting Uniqueness

The presence of the azetidine ring alongside the phenoxymethyl group and the triazole ring makes this compound distinct, offering a unique combination of structural and electronic properties that may confer specific reactivity and biological activity profiles not observed in other compounds.

There you go! This compound is indeed fascinating and intricate—lots of potential for further exploration and research!

Properties

IUPAC Name

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-21(17-9-5-3-6-10-17)22(27)25-14-19(15-25)26-13-18(23-24-26)16-28-20-11-7-4-8-12-20/h3-13,19,21H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFLIHHMIHQORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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